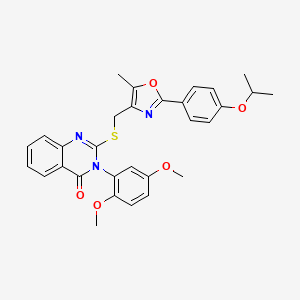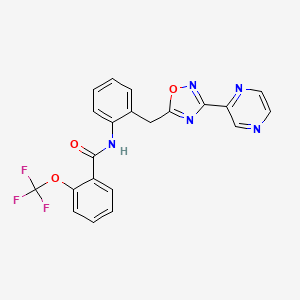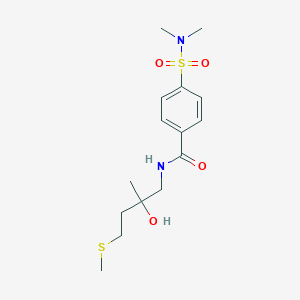
1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carboxamide, which is a functional group characterized by a carbonyl (C=O) group attached to a nitrogen atom. It also contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a cyclopropylmethyl group (a three-membered cyclopropyl ring attached to a methyl group). The presence of these groups could influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the carboxamide group, possibly through the reaction of an amine with a carboxylic acid or its derivative. The methoxyphenyl and cyclopropylmethyl groups could be introduced through various methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the carboxamide, methoxyphenyl, and cyclopropylmethyl groups. These groups could impact the compound’s shape, polarity, and potential for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxyphenyl and cyclopropylmethyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular forces .Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research into compounds with structural similarities to 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has revealed various synthetic pathways and chemical properties that contribute to the field of medicinal chemistry and drug design. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide illustrates a high-yield method for producing compounds with potential biological activity, utilizing nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021). Additionally, studies on the crystal structures of anticonvulsant enaminones have elucidated hydrogen bonding patterns that could influence the design of new therapeutic agents (Kubicki et al., 2000).
Antimicrobial and Antioxidant Activities
Compounds bearing structural resemblance to the target molecule have been evaluated for their antimicrobial and antioxidant properties. For example, a study on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Hassan et al., 2014). Another investigation into the synthesis of lignan conjugates via cyclopropanation demonstrated significant antimicrobial and antioxidant activities, highlighting the potential of such structures in drug development (Raghavendra et al., 2016).
Structural Analysis and Drug Development
X-ray diffraction studies and synthetic methods have played a crucial role in understanding the molecular structures of compounds related to 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. For instance, the synthesis and crystal structure analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester contributed to the understanding of intermediate compounds in the synthesis of anticoagulants (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its interactions with various biological targets, or exploring its potential uses in fields like medicine or materials science .
properties
IUPAC Name |
1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-14-8-6-13(7-9-14)18-16(20)15-3-2-10-19(17(15)21)11-12-4-5-12/h2-3,6-10,12H,4-5,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAVWOVXNBBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)


![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)
![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)


![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)
![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)